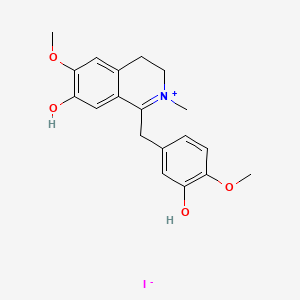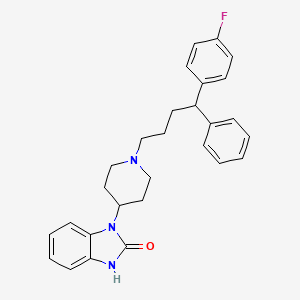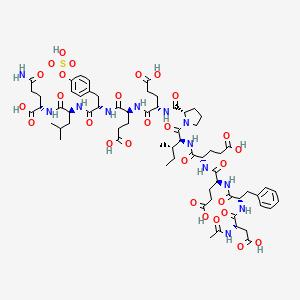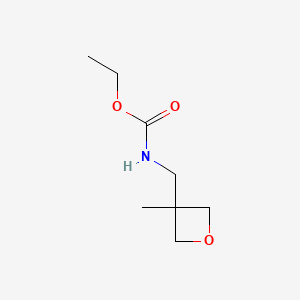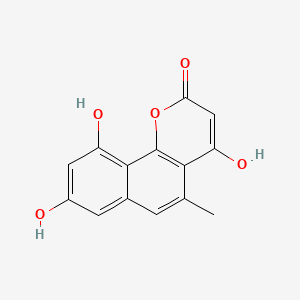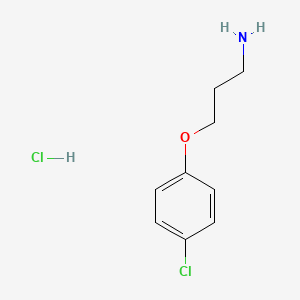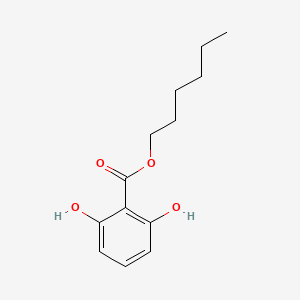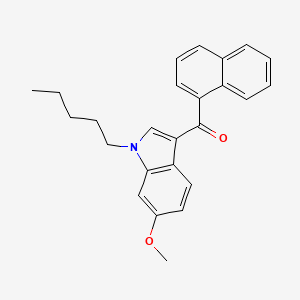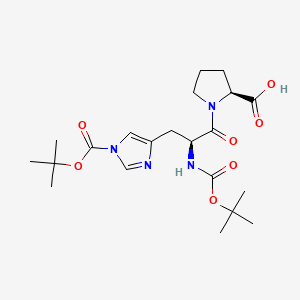
Glycidyl Myristate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Glycidyl esters, including Glycidyl Myristate-d5, are formed as a result of chemical reactions of triacylglycerol and partial acylglycerol precursors with reactive chlorine donors . Glycidyl esters arise from the radical rearrangement of diacylglycerols . Both mechanisms require high temperatures (200 °C) used during deodorization .Molecular Structure Analysis
The molecular formula of this compound is C17H27D5O3 . The molecular weight is 289.46 .Chemical Reactions Analysis
Glycidyl esters, including this compound, are formed from the radical rearrangement of diacylglycerols . This process requires high temperatures, such as those used during deodorization . The formation of 2- and 3-MCPD esters are the result of chemical reactions of triacylglycerol and partial acylglycerol precursors with reactive chlorine donors .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a freezer .作用機序
While the exact mechanism of action for Glycidyl Myristate-d5 is not explicitly mentioned in the search results, it can be inferred from the mechanism of action of similar compounds. For example, isopropyl myristate, a similar compound, is capable of physically coating the exoskeleton bodies of lice . This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects’ airways, leading to death by dehydration .
Safety and Hazards
特性
CAS番号 |
1330180-72-7 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
289.471 |
IUPAC名 |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
InChIキー |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
同義語 |
Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester; Glycidyl-d5 Tetradecanoate; Myristic Acid Glycidyl-d5 Ester; NSC 404224-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


